N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide
Description
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a pyrazolo-pyrimidine derivative characterized by a methylthio group at position 6, an isopropylamino substituent at position 4, and a 2-methoxyacetamide side chain linked via an ethyl spacer. The methylthio group enhances metabolic stability, while the isopropylamino and methoxyacetamide moieties may influence solubility and target binding affinity .
Properties
IUPAC Name |
2-methoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-9(2)17-12-10-7-16-20(6-5-15-11(21)8-22-3)13(10)19-14(18-12)23-4/h7,9H,5-6,8H2,1-4H3,(H,15,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZKUQKWZJJGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide typically involves a multi-step process. One common route starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the isopropylamino group, methylthio group, and the methoxyacetamide moiety. Each step requires careful control of reaction conditions to ensure the correct formation of bonds and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process might also involve continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro groups, if present in derivatives, can be reduced to amines.
Substitution: The isopropylamino and methoxyacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methylthio group may yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide has significant scientific research applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential, particularly in targeting diseases related to its biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved can vary but often include signal transduction pathways crucial for cell function and communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine core, focusing on structural variations, physicochemical properties, and biological data (where available).
Structural Modifications and Substituent Effects
Key Observations:
- Position 6 : The methylthio group in the target compound and ID4/ID5 analogs improves metabolic stability compared to oxo or unsubstituted derivatives .
- Side Chains: The 2-methoxyacetamide in the target compound offers moderate polarity, contrasting with ID4’s lipophilic naphthamide or ID5’s bulky isopropylphenoxy group.
Physicochemical and Pharmacokinetic Trends
- Solubility: Methoxyacetamide and ethyl spacers (target compound) likely enhance aqueous solubility relative to ID4’s naphthamide or ID5’s phenoxyacetamide.
- Melting Points: Example 53 (ID2) exhibits a higher melting point (175–178°C) due to rigid chromenone and fluorophenyl groups, suggesting stronger intermolecular forces .
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide (CAS Number: 946282-38-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-infective, anticancer, and central nervous system (CNS) protective activities, alongside structure-activity relationship (SAR) insights.
The compound has the following chemical characteristics:
- Molecular Formula : C20H26N6O3S
- Molecular Weight : 430.5 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown moderate activity against various bacterial and fungal strains. A study comparing synthesized compounds found that certain pyrazolo derivatives demonstrated effective antimicrobial efficacy, suggesting that the target compound may share similar properties .
2. Anticancer Properties
The thienopyrimidine scaffold, closely related to pyrazolo compounds, has been extensively studied for anticancer activity. Various derivatives have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its potential efficacy as an anticancer agent .
3. CNS Activity
Compounds within the pyrazolo family have also been evaluated for their effects on the central nervous system. Some studies suggest that these compounds possess neuroprotective properties, potentially serving as therapeutic agents for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are among the proposed mechanisms of action .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the molecular structure can enhance its potency and selectivity:
| Structural Feature | Modification Impact |
|---|---|
| Isopropylamino Group | Enhances lipophilicity and receptor affinity |
| Methylthio Substitution | Potentially increases metabolic stability |
| Pyrazolo Scaffold | Contributes to diverse biological activities |
Case Studies and Research Findings
Several studies have examined derivatives of the target compound:
- Study on Antimicrobial Efficacy : A comparative analysis showed that certain pyrazolo derivatives were moderately active against bacterial strains compared to standard antibiotics like Streptomycin and Nystatin .
- Anticancer Evaluation : In vitro studies demonstrated that specific modifications to the pyrazolo scaffold resulted in significant cytotoxicity against cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
